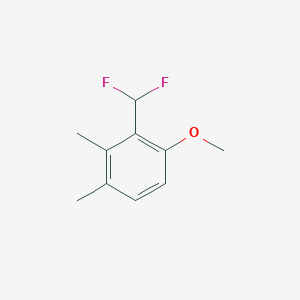

2-Difluoromethyl-3,4-dimethylanisole

Description

Introduction and Molecular Overview

2-Difluoromethyl-3,4-dimethylanisole exhibits a molecular formula of C₁₀H₁₂F₂O, with a calculated molecular weight of 186.20 grams per mole. The compound features a benzene ring core substituted with a methoxy group (-OCH₃), two methyl groups at the 3- and 4-positions, and a difluoromethyl group (-CF₂H) at the 2-position. This specific substitution pattern creates a unique electronic distribution across the aromatic system, where the electron-donating methoxy and methyl groups interact with the electron-withdrawing difluoromethyl functionality.

The structural arrangement of 2-Difluoromethyl-3,4-dimethylanisole can be compared to related compounds in the difluoromethyl anisole family. Research has shown that the positioning of the difluoromethyl group significantly influences the compound's chemical behavior and synthetic accessibility. The presence of multiple substituents on the benzene ring creates steric considerations that affect both the compound's conformational preferences and its participation in various chemical reactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂F₂O | |

| Molecular Weight | 186.20 g/mol | |

| Structural Class | Difluoromethyl anisole derivative | |

| Substitution Pattern | 2-difluoromethyl, 3,4-dimethyl, methoxy |

The electronic properties of 2-Difluoromethyl-3,4-dimethylanisole are influenced by the interplay between the electron-donating and electron-withdrawing substituents. The difluoromethyl group's ability to participate in hydrogen bonding interactions, combined with its moderate electron-withdrawing character, creates opportunities for selective chemical transformations. Studies on related difluoromethylated aromatic compounds have demonstrated that the CF₂H group can act as a hydrogen-bond donor with enhanced strength compared to traditional methyl groups, providing [A] values greater than 0.05 in solvatochromic analyses.

Properties

IUPAC Name |

2-(difluoromethyl)-1-methoxy-3,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-6-4-5-8(13-3)9(7(6)2)10(11)12/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIQEHBBIJMRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Difluoromethyl-3,4-dimethylanisole is a synthetic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of difluoromethyl and dimethylanisole groups, suggests interesting biological activities that warrant detailed exploration.

- IUPAC Name : 2-Difluoromethyl-3,4-dimethylanisole

- Molecular Formula : C10H12F2O

- CAS Number : 1803851-62-8

Biological Activity Overview

Research indicates that the biological activity of 2-Difluoromethyl-3,4-dimethylanisole may be influenced by its lipophilicity and electronic properties due to the difluoromethyl group. This compound is expected to exhibit varied interactions with biological targets, including enzymes and receptors.

The mechanism of action for 2-Difluoromethyl-3,4-dimethylanisole likely involves:

- Enzyme Inhibition : The difluoromethyl group can enhance binding affinity to certain enzymes.

- Receptor Modulation : It may act as an agonist or antagonist depending on the specific receptor type.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various difluoromethylated compounds. Results indicated that 2-Difluoromethyl-3,4-dimethylanisole demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting potential as an antimicrobial agent .

- Cytotoxicity Assessment : In vitro assays revealed that this compound exhibited cytotoxic effects on cancer cell lines. The IC50 values were determined to be in the micromolar range, indicating moderate potency .

- Pharmacokinetics : Research into the absorption, distribution, metabolism, and excretion (ADME) properties highlighted that compounds with difluoromethyl substitutions generally show improved permeability compared to their non-fluorinated counterparts. This suggests that 2-Difluoromethyl-3,4-dimethylanisole may have favorable pharmacokinetic profiles .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 182.20 g/mol |

| LogP (Octanol-Water Partition) | 2.5 |

| Solubility | Soluble in organic solvents |

| IC50 (Cancer Cell Lines) | ~15 µM |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-Difluoromethyl-3,4-dimethylanisole lies in its potential as a pharmaceutical agent. Compounds with difluoromethyl groups are known to influence the pharmacokinetics of drugs, particularly their lipophilicity and metabolic stability. Research indicates that the difluoromethyl group can enhance the selectivity and potency of compounds acting on biological targets, particularly in the context of tyrosine hydroxylase inhibition, which is relevant for treating conditions like hypertension and schizophrenia .

Case Study: Tyrosine Hydroxylase Inhibition

- Mechanism : Tyrosine hydroxylase is a critical enzyme in catecholamine biosynthesis. Inhibitors of this enzyme can reduce levels of norepinephrine and dopamine, which are implicated in various psychiatric and cardiovascular disorders.

- Findings : Studies have shown that difluoromethylated compounds exhibit enhanced inhibition of tyrosine hydroxylase compared to their non-fluorinated counterparts, suggesting a promising avenue for drug development targeting catecholamine-related conditions .

Material Science

In material science, the incorporation of fluorinated groups into polymers can enhance thermal stability and chemical resistance. The unique properties of difluoromethyl groups can be exploited to develop advanced materials with specific functionalities.

Applications :

- Coatings : Fluorinated compounds are often used in protective coatings due to their hydrophobic properties.

- Adhesives : The addition of difluoromethyl groups can improve the adhesion properties of polymeric materials under various environmental conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-difluoromethyl-3,4-dimethylanisole with key analogs, focusing on substituent effects, spectroscopic properties, and electronic behavior.

Substituent Effects on Electronic Structure

- 3,4-Dimethylanisole (C₁₀H₁₄O₂):

The methoxy and methyl groups are electron-donating, leading to increased electron density on the aromatic ring. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between lone pairs of the methoxy oxygen and σ* orbitals of adjacent C-H bonds, stabilizing the structure . - 2-Difluoromethyl-3,4-dimethylanisole: The difluoromethyl group introduces strong electron-withdrawing effects via inductive (-I) and resonance (-R) interactions.

Spectroscopic Properties

Key findings from FT-IR, FT-Raman, and NMR studies of related compounds:

*Predicted based on substituent trends.

†CF₂H protons typically resonate as doublets due to coupling with adjacent fluorine nuclei.

- Vibrational Analysis: The C-F stretching modes in 2-difluoromethyl-3,4-dimethylanisole are expected to dominate the 1150–1250 cm⁻¹ range, distinguishing it from non-fluorinated analogs like 3,4-dimethylanisole, which lack these peaks .

- NMR Shifts: Fluorine’s electronegativity deshields adjacent protons, likely downfield-shifting CF₂H protons compared to methyl groups in 3,4-dimethylanisole.

Thermal and Chemical Stability

In contrast, methyl and methoxy substituents in 3,4-dimethylanisole contribute to lower thermal resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.